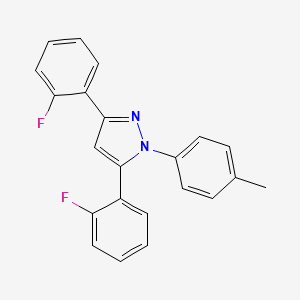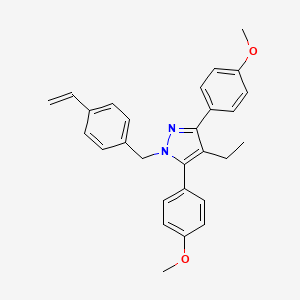![molecular formula C22H27NO4S B10930952 Methyl 6-tert-butyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930952.png)
Methyl 6-tert-butyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a benzothiophene core This compound is notable for its unique structural components, including a tert-butyl group, a methoxybenzoyl amide, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Amidation with 4-Methoxybenzoyl Chloride: The amide bond is formed by reacting the benzothiophene derivative with 4-methoxybenzoyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactors, for example, have been shown to facilitate the direct introduction of tert-butoxycarbonyl groups in a sustainable manner .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalysts, nonafluoro-tert-butyl alcohol.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Primary alcohols from the oxidation of tert-butyl groups.
Reduction: Alcohols from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the methoxybenzoyl amide moiety may interact with enzyme active sites, inhibiting their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and conformational rigidity .
Comparison with Similar Compounds
Similar Compounds
- METHYL 6-(TERT-BUTYL)-2-[(4-HYDROXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- METHYL 6-(TERT-BUTYL)-2-[(4-CHLOROBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the methoxy group, which can significantly alter its electronic properties and reactivity compared to its analogs with different substituents. This uniqueness can lead to distinct biological activities and chemical behaviors.
Properties
Molecular Formula |
C22H27NO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)14-8-11-16-17(12-14)28-20(18(16)21(25)27-5)23-19(24)13-6-9-15(26-4)10-7-13/h6-7,9-10,14H,8,11-12H2,1-5H3,(H,23,24) |
InChI Key |
OILYVSLDYMYOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10930881.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930883.png)
![3-methyl-4-(pentafluoroethyl)-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10930888.png)
![N-(2,6-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930893.png)

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930899.png)
![N-(3-fluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930903.png)
![3-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10930904.png)
![5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10930911.png)
![N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930914.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10930919.png)

![4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930931.png)
